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Compound of Interest

Compound Name: 10-DEBC

Cat. No.: B038847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a potent and selective

inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). By

inhibiting the phosphorylation and activation of Akt, 10-DEBC effectively blocks downstream

signaling through the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation,

survival, and metabolism. This pathway is frequently hyperactivated in various cancers, making

10-DEBC a valuable tool for cancer research and a potential therapeutic agent. These

application notes provide a comprehensive overview of 10-DEBC, including its chemical

properties, mechanism of action, and generalized protocols for its synthesis and purification

based on available literature.

Chemical Properties and Data
10-DEBC hydrochloride is the commonly used salt form of the molecule, enhancing its

solubility in aqueous solutions.
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Property Value Reference

Chemical Name

10-[4'-(N,N-

Diethylamino)butyl]-2-

chlorophenoxazine

hydrochloride

Alternative Names Akt Inhibitor X

Molecular Formula C₂₀H₂₅ClN₂O·HCl

Molecular Weight 381.34 g/mol

CAS Number 925681-41-0

Appearance Powder

Purity ≥98% (by HPLC)

Solubility
Soluble to 100 mM in water

and DMSO

Storage Desiccate at +4°C

IC₅₀ (Cell Growth)
~2-6 µM (in

rhabdomyosarcoma cells)

IC₅₀ (Pim-1 Kinase) 1.28 µM

Akt Inhibition

Complete inhibition of IGF-1-

stimulated Akt phosphorylation

at 2.5 µM

Mechanism of Action: Inhibition of the
PI3K/Akt/mTOR Signaling Pathway
10-DEBC exerts its biological effects by selectively targeting Akt, a key node in the

PI3K/Akt/mTOR signaling cascade. This pathway is typically activated by growth factors

binding to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-

kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to
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generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt

and PDK1, leading to the phosphorylation and full activation of Akt.

Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1,

which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting

autophagy. By inhibiting Akt phosphorylation, 10-DEBC effectively halts this entire downstream

cascade, leading to cell growth arrest and apoptosis in cancer cells.
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Diagram 1: 10-DEBC inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols
The synthesis of 10-DEBC is based on the N-alkylation of 2-chlorophenoxazine. While the

detailed experimental procedures from the primary literature by Thimmaiah et al. are not fully

available in the public domain, a generalized protocol can be outlined based on established

chemical principles for the synthesis of N-substituted phenoxazines.

Synthesis of 10-DEBC (Generalized Protocol)
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This protocol describes a two-step process: the synthesis of the alkylating agent and the

subsequent N-alkylation of 2-chlorophenoxazine.

Step 1: Synthesis of 4-(Diethylamino)butyl Chloride Hydrochloride

A common precursor for the butylamine side chain is 4-(diethylamino)butanol, which can be

converted to the corresponding chloride.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-(diethylamino)butanol in a suitable inert solvent such as

dichloromethane or chloroform.

Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise.

An excess of thionyl chloride is typically used.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to reflux for several hours until the reaction is complete

(monitored by TLC).

Work-up: Cool the mixture and carefully quench any remaining thionyl chloride with ice-cold

water. The product, being a hydrochloride salt, will likely be in the aqueous phase. The

aqueous layer is separated and concentrated under reduced pressure to yield the crude 4-

(diethylamino)butyl chloride hydrochloride.

Step 2: N-Alkylation of 2-Chlorophenoxazine

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenoxazine in a dry, aprotic solvent

such as dimethylformamide (DMF) or acetonitrile.

Deprotonation: Add a strong base to deprotonate the amine of the phenoxazine ring. Sodium

hydride (NaH) is a common choice. Stir the mixture at room temperature until the evolution

of hydrogen gas ceases.

Alkylation: Dissolve the 4-(diethylamino)butyl chloride hydrochloride from Step 1 in a minimal

amount of the same dry solvent and add it to the reaction mixture.
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Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several

hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography

(TLC).

Quenching and Extraction: After the reaction is complete, cool the mixture to room

temperature and carefully quench it by the slow addition of water. Extract the product into an

organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and

brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the

crude 10-DEBC free base.

Step 3: Conversion to Hydrochloride Salt

Dissolve the crude 10-DEBC free base in a suitable organic solvent (e.g., diethyl ether or

ethyl acetate).

Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in

diethyl ether).

The hydrochloride salt will precipitate out of the solution.

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 10-
DEBC hydrochloride.
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Diagram 2: Generalized workflow for the synthesis and purification of 10-DEBC.

Purification Protocol
Purification of the crude 10-DEBC is crucial to achieve the high purity required for biological

assays.

1. Column Chromatography (for the free base):

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a

polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the mobile phase is

gradually increased to elute the product. The addition of a small amount of triethylamine

(~1%) to the mobile phase can help to prevent the product from streaking on the silica gel.
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Procedure:

Prepare a silica gel column in the chosen non-polar solvent.

Dissolve the crude 10-DEBC free base in a minimal amount of the mobile phase or a

suitable solvent and adsorb it onto a small amount of silica gel.

Load the adsorbed product onto the top of the column.

Elute the column with the mobile phase, starting with a low polarity and gradually

increasing it.

Collect fractions and monitor them by TLC.

Combine the fractions containing the pure product and evaporate the solvent to yield

purified 10-DEBC free base.

2. Recrystallization (for the hydrochloride salt):

Solvent System: A suitable solvent system for recrystallization would be one in which the

compound is soluble at high temperatures but sparingly soluble at low temperatures. A

mixture of solvents, such as ethanol/diethyl ether or methanol/ethyl acetate, can be effective.

Procedure:

Dissolve the crude 10-DEBC hydrochloride in a minimal amount of the hot solvent.

If there are any insoluble impurities, perform a hot filtration.

Allow the solution to cool slowly to room temperature, and then cool it further in an ice

bath to induce crystallization.

Collect the crystals by filtration.

Wash the crystals with a small amount of the cold solvent.

Dry the crystals under vacuum to obtain pure 10-DEBC hydrochloride.
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3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-

pairing agent like trifluoroacetic acid (TFA, 0.1%), is a common choice for amine-containing

compounds.

Detection: UV detection at a wavelength where the phenoxazine core absorbs (e.g., ~254

nm).

Purity Determination: The purity of the final product is determined by integrating the area of

the product peak and expressing it as a percentage of the total peak area. As stated in the

literature, a purity of ≥98% is expected.

Safety Precautions
Synthesis should be carried out in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should

be worn at all times.

Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Sodium hydride is a flammable solid and reacts violently with water; handle under an inert

atmosphere.

Proper waste disposal procedures should be followed for all chemical waste.

Conclusion
10-DEBC is a valuable chemical tool for studying the Akt signaling pathway and for

investigating its role in cancer and other diseases. The generalized synthesis and purification

protocols provided here, based on established chemical methodologies, offer a framework for

obtaining this compound in high purity for research purposes. It is strongly recommended to

consult the primary literature for more specific experimental details where available.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Purification of 10-DEBC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038847#10-debc-synthesis-and-purification-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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